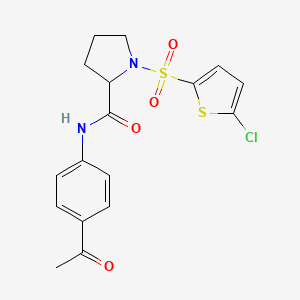
N-(4-acetylphenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide
Descripción general
Descripción
N-(4-acetylphenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as ML277 and is a selective activator of the KCNQ1 potassium channel.
Mecanismo De Acción
N-(4-acetylphenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide is a selective activator of the KCNQ1 potassium channel. This compound binds to the channel and increases its activity, leading to hyperpolarization of the cell membrane and a decrease in excitability. This mechanism of action makes it a potential treatment for diseases that involve abnormal excitability, such as epilepsy and cardiac arrhythmia.
Biochemical and Physiological Effects:
The activation of the KCNQ1 potassium channel by this compound leads to hyperpolarization of the cell membrane and a decrease in excitability. This can have various biochemical and physiological effects, such as reducing the frequency and severity of seizures in epilepsy patients and reducing the risk of cardiac arrhythmia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-acetylphenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide in lab experiments is its selectivity for the KCNQ1 potassium channel. This allows for specific targeting of this channel and reduces the risk of off-target effects. However, one limitation is the lack of information on the long-term effects of this compound, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(4-acetylphenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide. One direction is the further investigation of its potential applications in the treatment of epilepsy, cardiac arrhythmia, and neuropathic pain. Another direction is the study of its effects on other ion channels and their role in cellular signaling. Additionally, the development of more selective and potent activators of the KCNQ1 potassium channel may lead to the development of more effective treatments for diseases that involve abnormal excitability.
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. Its selectivity for the KCNQ1 potassium channel makes it a potential treatment for diseases that involve abnormal excitability, such as epilepsy and cardiac arrhythmia. Further research is needed to fully understand its mechanism of action and potential applications in the field of medicine.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide has potential applications in various fields of scientific research. It has been studied for its role in treating cardiac arrhythmia, epilepsy, and neuropathic pain. This compound has also been used in the study of ion channels and their role in cellular signaling.
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-1-(5-chlorothiophen-2-yl)sulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S2/c1-11(21)12-4-6-13(7-5-12)19-17(22)14-3-2-10-20(14)26(23,24)16-9-8-15(18)25-16/h4-9,14H,2-3,10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCNBTWLFHLAHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



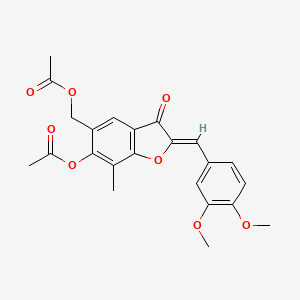

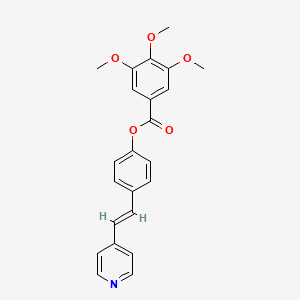
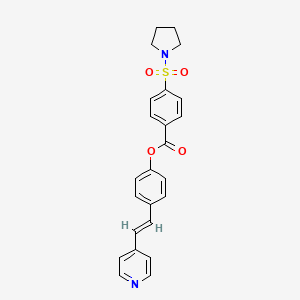
![(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B3396124.png)
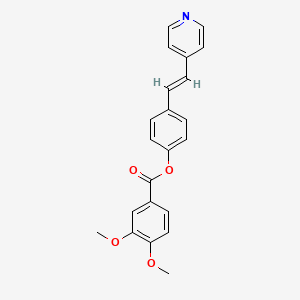

![(Z)-(6-acetoxy-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-7-yl)methyl acetate](/img/structure/B3396157.png)
![1-(4-bromo-2-fluorophenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B3396171.png)
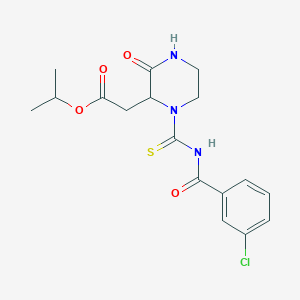
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinoxalin-5-yl)prop-2-en-1-one](/img/structure/B3396182.png)
![Methyl {3-[2-(dimethylamino)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetate](/img/structure/B3396195.png)
![ethyl 6-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3396201.png)
